molecular formula C7H16Cl2N2 B1392999 1,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 82386-80-9

1,7-Diazaspiro[4.4]nonane dihydrochloride

Cat. No.: B1392999
CAS No.: 82386-80-9
M. Wt: 199.12 g/mol
InChI Key: WATXVKXAFDYVLK-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[4.4]nonane dihydrochloride: is a chemical compound with the molecular formula C₇H₁₆Cl₂N₂ and a molecular weight of 199.12 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Diazaspiro[4.4]nonane dihydrochloride can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide under basic conditions . The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1,7-Diazaspiro[4.4]nonane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target .

Comparison with Similar Compounds

Uniqueness: 1,7-Diazaspiro[4.4]nonane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

1,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7(9-4-1)3-5-8-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXVKXAFDYVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)NC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679474
Record name 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82386-80-9
Record name 1,7-Diazaspiro[4.4]nonane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 2
1,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 3
1,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 4
1,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 5
1,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 6
1,7-Diazaspiro[4.4]nonane dihydrochloride

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